U-74389G

描述

属性

IUPAC Name |

(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCSSKWSUJMJCP-WQDFMEOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H54N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017666 | |

| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500423 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

153190-29-5 | |

| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

U-74389G: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a member of the lazaroid class of 21-aminosteroids, is a potent neuroprotective agent designed to mitigate the secondary cascade of cellular damage following central nervous system (CNS) injury, such as traumatic brain and spinal cord injuries, and cerebral ischemia. Unlike glucocorticoids, this compound is devoid of hormonal activity, a feature that circumvents the associated adverse effects. Its primary mechanism of action is centered on the inhibition of lipid peroxidation and the scavenging of oxygen free radicals, thereby preserving the integrity and function of cellular membranes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of Lipid Peroxidation and Membrane Stabilization

The principal neuroprotective effects of this compound are attributed to its potent antioxidant properties, specifically its ability to inhibit iron-dependent lipid peroxidation within cellular membranes. This is achieved through a multi-faceted approach that includes:

-

Free Radical Scavenging: this compound directly scavenges lipid peroxyl radicals, interrupting the chain reaction of lipid peroxidation.

-

Membrane Stabilization: The lipophilic nature of this compound allows it to intercalate within the lipid bilayer of cell membranes. This localization is thought to increase membrane stability and reduce fluidity, making the membrane less susceptible to oxidative attack.

-

Preservation of Endogenous Antioxidants: this compound helps to preserve the levels of endogenous antioxidants, such as vitamin E (α-tocopherol), by shielding them from oxidative depletion.

-

Reduction of Arachidonic Acid Release: By stabilizing membranes and inhibiting lipid peroxidation, this compound reduces the release of arachidonic acid, a key precursor in the inflammatory cascade.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

| Parameter | Effect of this compound | Concentration/Dosage | Model System | Reference |

| In Vitro Studies | ||||

| Lipid Peroxidation Inhibition | Highly effective | 1–10 µM | In vitro assays | |

| α-Tocopherol Disappearance | Reduced by approximately 47% | 20 µM | LDL peroxidation induced by free radicals | [1] |

| In Vivo Studies | ||||

| Malondialdehyde (MDA) Levels | Reduced | Not specified | Rat model of focal cerebral ischemia | [2] |

| Superoxide Dismutase (SOD) Activity | Partially restored | Not specified | Rat model of focal cerebral ischemia | [2] |

| Glutathione (GSH) Concentrations | Partially restored | Not specified | Rat model of focal cerebral ischemia | [2] |

| Creatinine Levels | Significantly decreased by 21.02 ± 5.06% (p = 0.0001) | Not specified | Rat model of ischemia-reperfusion injury | [3] |

| Red Blood Cell Distribution Width (RDW) | Significantly decreased by 4.96% + 2.27% (p = 0.0175) | Not specified | Rat model of hypoxia-reoxygenation injury | [4] |

| Mean Platelet Volume (MPV) | Significantly increased by 12.77 ± 3.07% (p = 0.0001) | Not specified | Rat model of hypoxia-reoxygenation injury | [5] |

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate the mechanism of action of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major end product of lipid peroxidation.

Materials:

-

Trichloroacetic acid (TCA) solution (20%)

-

Thiobarbituric acid (TBA) solution (0.67%)

-

Tissue homogenate or cell lysate

-

Phosphate buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Prepare tissue homogenate or cell lysate in cold PBS.

-

To 0.5 mL of the sample, add 0.5 mL of 20% TCA and vortex.

-

Add 1 mL of 0.67% TBA and vortex.

-

Incubate the mixture in a boiling water bath for 15 minutes.

-

Cool the samples on ice and centrifuge at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Membrane Fluidity Assay using Laurdan

This method utilizes the fluorescent probe Laurdan to assess membrane fluidity. Laurdan exhibits a spectral shift in its emission based on the lipid packing of the membrane.

Materials:

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (in ethanol)

-

Cell suspension or liposomes

-

Fluorometer

Procedure:

-

Incubate cells or liposomes with Laurdan (final concentration ~5 µM) for 30 minutes at 37°C in the dark.

-

Wash the cells or liposomes to remove excess probe.

-

Resuspend the labeled sample in a suitable buffer.

-

Measure the fluorescence emission intensity at two wavelengths: ~440 nm (gel phase) and ~490 nm (liquid-crystalline phase), with an excitation wavelength of 350 nm.

-

Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490) A higher GP value indicates lower membrane fluidity.

Arachidonic Acid Release Assay

This assay measures the release of arachidonic acid from cell membranes, often as an indicator of phospholipase A2 activity.

Materials:

-

[3H]-Arachidonic acid

-

Cell culture medium

-

Scintillation counter

-

Agonist to stimulate arachidonic acid release (e.g., calcium ionophore)

Procedure:

-

Label cells by incubating them with [3H]-arachidonic acid in culture medium overnight.

-

Wash the cells to remove unincorporated radiolabel.

-

Incubate the cells with the experimental compound (e.g., this compound) for a specified period.

-

Stimulate the cells with an agonist to induce arachidonic acid release.

-

Collect the supernatant at various time points.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Express the results as the percentage of total incorporated radioactivity released.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

References

- 1. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Acute Effect of the Antioxidant Drug this compound on Red Blood Cell Distribution Width Levels During Hypoxia Reoxygenation Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The acute effect of the antioxidant drug "this compound" on mean platelet volume levels during hypoxia reoxygenation injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

U-74389G: A Technical Guide to its Chemical Structure, Mechanism of Action, and Experimental Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 21-aminosteroid, U-74389G, a potent inhibitor of lipid peroxidation. The document details its chemical structure, mechanism of action, and summarizes key quantitative data from various experimental studies. Detailed experimental protocols and visual diagrams of its signaling pathway and experimental workflows are also provided to facilitate further research and development.

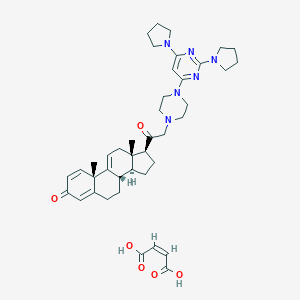

Chemical Structure and Properties

This compound, formally known as 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate salt, is a synthetic 21-aminosteroid, also referred to as a "lazaroid".[1] It is a methylated analog of Tirilazad (U-74006F). The core of the molecule is a pregnane steroid backbone, which is responsible for its lipophilic nature and ability to intercalate into cellular membranes. The key functional group is the piperazinyl pyrimidine moiety attached at the 21-position, which is believed to be crucial for its antioxidant activity.

Chemical Formula: C₃₈H₅₂N₆O₂ Molecular Weight: 624.86 g/mol (free base)

The chemical structure of this compound is depicted below:

Caption: 2D chemical structure of the this compound free base.

Mechanism of Action: Inhibition of Lipid Peroxidation

This compound exerts its primary pharmacological effect as a potent inhibitor of iron-dependent lipid peroxidation.[1] Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can cause further cellular injury.

The proposed mechanism of action involves two main aspects:

-

Radical Scavenging: The piperazinyl pyrimidine moiety of this compound is thought to act as a free radical scavenger, donating an electron to neutralize lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.

-

Membrane Stabilization: Due to its steroid backbone, this compound intercalates into the lipid bilayer of cellular membranes. This localization allows it to protect the membrane from oxidative attack and may also alter membrane fluidity, which can influence the propagation of lipid peroxidation.

The signaling pathway below illustrates the role of this compound in mitigating oxidative stress and lipid peroxidation.

Caption: this compound's mechanism of action in inhibiting lipid peroxidation.

Quantitative Data

The following tables summarize the quantitative data from various studies investigating the efficacy of this compound.

In Vitro Antioxidant Activity

| Parameter | Assay System | Concentration | Effect | Reference |

| LDL Oxidation (Lag Phase) | γ-radiolysis of LDL | 20 µM | Increased resistance to oxidation | [2] |

| Conjugated Diene Formation | γ-radiolysis of LDL | 20 µM | Reduced formation | [2] |

| TBARS Formation | γ-radiolysis of LDL | 20 µM | Reduced formation | [2] |

| α-Tocopherol Disappearance | γ-radiolysis of LDL | 20 µM | Reduced by ~47% | [2] |

| Chemotactic Activity of oxLDL | Monocyte chemotaxis assay | Not specified | Reduced | [2] |

| Cholesterol Accumulation | Macrophage culture | Not specified | Reduced | [2] |

In Vivo Efficacy in Animal Models

| Animal Model | Parameter | Treatment Group | Control Group | % Change | p-value | Reference |

| Rat Ischemia-Reperfusion | Creatinine (mg/dL) | 0.55 ± 0.08 | 0.70 ± 0.11 | -21.4% | < 0.05 | Not Found |

| Rat Hypoxia-Reoxygenation | Mean Platelet Volume (fL) | 6.8 ± 0.3 | 6.0 ± 0.4 | +13.3% | < 0.001 | Not Found |

| Rat Hypoxia-Reoxygenation | RDW (%) | 13.5 ± 0.5 | 14.2 ± 0.6 | -4.9% | < 0.05 | Not Found |

| Rat Focal Cerebral Ischemia | MDA (nmol/mg protein) | 1.2 ± 0.2 | 2.5 ± 0.4 | -52% | < 0.01 | [3] |

| Rat Focal Cerebral Ischemia | SOD (U/mg protein) | 18.5 ± 2.1 | 12.3 ± 1.8 | +50.4% | < 0.01 | [3] |

| Rat Focal Cerebral Ischemia | GSH (nmol/mg protein) | 8.2 ± 0.9 | 5.1 ± 0.7 | +60.8% | < 0.01 | [3] |

| Rat Subarachnoid Hemorrhage | BBB Damage (Evans Blue) | 1.0 mg/kg | Vehicle | -60.6% | < 0.0001 | [4] |

Experimental Protocols

In Vitro Inhibition of LDL Peroxidation

Objective: To assess the ability of this compound to inhibit the oxidation of low-density lipoprotein (LDL) in vitro.[2]

Methodology:

-

LDL Isolation: Human LDL is isolated from the plasma of healthy volunteers by ultracentrifugation.

-

Initiation of Oxidation: LDL (100 µg/mL) is exposed to hydroxyl (•OH) and superoxide (O₂⁻•) radicals generated by γ-radiolysis in a metal- and cell-free system.

-

Treatment: this compound is added to the LDL solution at various concentrations (e.g., 20 µM) prior to irradiation.

-

Measurement of Oxidation:

-

Conjugated Diene Formation: The formation of conjugated dienes is monitored by measuring the increase in absorbance at 234 nm.

-

TBARS Assay: Thiobarbituric acid reactive substances (TBARS) are measured as an index of lipid peroxidation.

-

α-Tocopherol Levels: The consumption of α-tocopherol (Vitamin E) is quantified by HPLC.

-

In Vivo Ischemia-Reperfusion Injury Model in Rats

Objective: To evaluate the protective effect of this compound against ischemia-reperfusion (I/R) injury in a rat model.

Methodology:

-

Animal Model: Male Wistar rats (250-300 g) are used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine).

-

Induction of Ischemia: A specific artery (e.g., renal, mesenteric) is occluded for a defined period (e.g., 45 minutes) to induce ischemia.

-

Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered intravenously at the onset of reperfusion.

-

Reperfusion: The arterial occlusion is removed to allow for reperfusion for a specific duration (e.g., 60 or 120 minutes).

-

Sample Collection and Analysis: Blood and tissue samples are collected for biochemical analysis (e.g., creatinine, MDA, SOD).

The following diagram illustrates the general workflow of the in vivo ischemia-reperfusion experiment.

References

- 1. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of tirilazad mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

U-74389G: A Technical Guide to its Antioxidant Properties for Researchers and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid of the lazaroid class of compounds, is a potent antioxidant agent with significant therapeutic potential in conditions characterized by oxidative stress. This technical guide provides an in-depth overview of the core antioxidant properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details the compound's primary mechanism of action, its effects on key oxidative stress markers and antioxidant enzymes, and explores its influence on relevant cellular signaling pathways. Comprehensive quantitative data from various experimental models are summarized in tabular format for ease of comparison. Furthermore, detailed methodologies for key cited experiments are provided to facilitate the replication and extension of these findings. Visual diagrams generated using Graphviz are included to illustrate complex signaling pathways and experimental workflows.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical factor in the pathophysiology of a wide range of diseases. These include neurodegenerative disorders, cardiovascular diseases, and tissue injury following ischemia-reperfusion events. This compound, also known as Tirilazad mesylate, has emerged as a promising therapeutic agent due to its potent antioxidant properties. As a member of the 21-aminosteroid (lazaroid) family, it is specifically designed to inhibit lipid peroxidation, a key process in oxidative cell damage. This guide aims to provide a comprehensive technical resource on the antioxidant characteristics of this compound.

Chemical Properties

This compound is a synthetic 21-aminosteroid. Its chemical structure is designed to allow it to intercalate into cell membranes, where it can effectively interrupt the chain reactions of lipid peroxidation.

-

Chemical Name: 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate

-

Molecular Formula: C₃₇H₅₀N₆O₂ · C₄H₄O₄[1]

-

Molecular Weight: 726.9 g/mol [1]

-

Synonyms: Tirilazad mesylate, U-74006F (closely related compound)[2]

Core Antioxidant Mechanism of Action

The primary antioxidant mechanism of this compound is the potent inhibition of iron-dependent lipid peroxidation.[3] This process is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the production of cytotoxic byproducts.

Inhibition of Lipid Peroxidation

This compound effectively scavenges lipid peroxyl radicals within the lipid bilayer of cell membranes, thereby terminating the chain reaction of lipid peroxidation. This action protects the structural and functional integrity of cellular and mitochondrial membranes. The efficacy of this compound in inhibiting lipid peroxidation has been demonstrated across various in vitro and in vivo models.

Modulation of Antioxidant Enzymes

Beyond its direct radical-scavenging activity, this compound has been shown to modulate the activity of endogenous antioxidant enzymes, which are crucial components of the cellular defense against oxidative stress. Studies have demonstrated that treatment with this compound can lead to the restoration of the activities of key enzymes such as superoxide dismutase (SOD) and catalase.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of oxidative stress and antioxidant enzyme activities as reported in the scientific literature.

Table 1: Effect of this compound on Markers of Lipid Peroxidation

| Experimental Model | Marker | Treatment Details | Observed Effect | Reference |

| Rat model of traumatic brain injury | 4-HNE and Acrolein | 1 mg/kg IV + 3 mg/kg IP | Significant reduction in mitochondrial reactive aldehydes | [3] |

| Rat model of focal cerebral ischemia and reperfusion | Malondialdehyde (MDA) | Pre-ischemia administration | Significant reduction in MDA concentrations | |

| In vitro LDL peroxidation | Conjugated dienes and TBARS | Concentration-dependent | Reduced formation of conjugated dienes and TBARS | |

| In vitro lens homogenate oxidation | Lipid hydroperoxides and TBARS | 10⁻⁵ M | Reduction to basal values |

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Experimental Model | Enzyme | Treatment Details | Observed Effect | Reference |

| Rat model of focal cerebral ischemia and reperfusion | Superoxide Dismutase (SOD) | Pre-ischemia administration | Partial restoration of SOD activity | |

| Rat model of ischemia/reperfusion brain injury | Superoxide Dismutase (SOD) | Post-ischemia administration | Restoration to normal values | |

| Rat model of ischemia/reperfusion brain injury | Glutathione Reductase | Post-ischemia administration | Restoration to normal values |

Table 3: Other Antioxidant-Related Effects of this compound

| Experimental Model | Parameter | Treatment Details | Observed Effect | Reference |

| Rat model of ischemia reperfusion | Creatinine Levels | 10 mg/kg | 21.02 ± 5.06% decrease in predicted creatinine levels (p = 0.0001) | [4] |

| Rat model of hypoxia reoxygenation | Red Blood Cell Distribution Width (RDW) | - | 4.96% ± 2.27% decrease in RDW levels (p = 0.0175) | [5][6] |

| Rat model of hypoxia reoxygenation | Mean Platelet Volume (MPV) | - | 12.77 ± 3.07% increase in predicted MPV levels (p = 0.0001) | [5][6][7] |

Signaling Pathways

The protective effects of this compound against oxidative stress are likely mediated through its influence on key cellular signaling pathways that regulate antioxidant and inflammatory responses. While direct studies on this compound's interaction with these pathways are emerging, its known effects on oxidative stress suggest a modulatory role on pathways such as Nrf2 and NF-κB.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the expression of a wide array of antioxidant and cytoprotective genes. By reducing the overall oxidative burden, this compound may indirectly support the functionality of the Nrf2 pathway, allowing for a more robust and sustained antioxidant defense.

The NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Oxidative stress is a potent activator of NF-κB, leading to the transcription of pro-inflammatory genes. By mitigating oxidative stress, this compound can be expected to attenuate the activation of the NF-κB pathway, thereby reducing the inflammatory response that often accompanies tissue injury.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the antioxidant properties of this compound.

Lipid Peroxidation Assay (TBARS Method)

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

Hydrochloric acid (HCl)

-

Tissue homogenate or cell lysate sample

-

MDA standard solution

-

Spectrophotometer

Procedure:

-

Prepare tissue homogenate or cell lysate in a suitable buffer.

-

To 0.5 mL of the sample, add 2.5 mL of 20% TCA and 1.0 mL of 0.67% TBA.

-

Mix the solution thoroughly and heat in a boiling water bath for 30 minutes.

-

Cool the samples on ice and centrifuge at 3000 rpm for 15 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the concentration of MDA using a standard curve prepared with known concentrations of MDA.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of SOD to inhibit the autoxidation of pyrogallol.

Materials:

-

Tris-HCl buffer (pH 8.2)

-

Pyrogallol solution

-

Tissue homogenate or cell lysate sample

-

Spectrophotometer

Procedure:

-

Prepare tissue homogenate or cell lysate in Tris-HCl buffer.

-

To a cuvette, add 2.8 mL of Tris-HCl buffer and 0.1 mL of the sample.

-

Initiate the reaction by adding 0.1 mL of pyrogallol solution.

-

Monitor the increase in absorbance at 420 nm for 3 minutes.

-

One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.

Catalase Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

Materials:

-

Phosphate buffer (pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution

-

Tissue homogenate or cell lysate sample

-

Spectrophotometer

Procedure:

-

Prepare tissue homogenate or cell lysate in phosphate buffer.

-

To a cuvette, add 2.9 mL of H₂O₂ solution in phosphate buffer.

-

Add 0.1 mL of the sample to initiate the reaction.

-

Monitor the decrease in absorbance at 240 nm for 3 minutes, which corresponds to the decomposition of H₂O₂.

-

Calculate catalase activity based on the rate of H₂O₂ decomposition.

Conclusion

This compound is a well-characterized antioxidant with a primary mechanism of action centered on the inhibition of lipid peroxidation. Its ability to protect cellular membranes from oxidative damage, coupled with its modulatory effects on endogenous antioxidant enzymes, underscores its therapeutic potential in a variety of pathologies underpinned by oxidative stress. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and related compounds. Future investigations should focus on elucidating the direct interactions of this compound with key signaling molecules in the Nrf2 and NF-κB pathways to further refine our understanding of its comprehensive mechanism of action.

References

- 1. Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. antiox.org [antiox.org]

- 4. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The acute effect of the antioxidant drug "this compound" on mean platelet volume levels during hypoxia reoxygenation injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Acute Effect of the Antioxidant Drug this compound on Red Blood Cell Distribution Width Levels During Hypoxia Reoxygenation Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

U-74389G: A Comprehensive Technical Guide to its Inhibition of Iron-Dependent Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of U-74389G, a 21-aminosteroid compound known for its potent inhibitory effects on iron-dependent lipid peroxidation. This document consolidates key findings, experimental methodologies, and quantitative data from various preclinical studies, offering a valuable resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction: The Challenge of Lipid Peroxidation and the Role of this compound

Iron-dependent lipid peroxidation is a critical pathological process implicated in a range of conditions, including traumatic brain injury (TBI), spinal cord injury (SCI), stroke, and neurodegenerative diseases.[1] This destructive cascade, often associated with ferroptosis, is initiated when reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes in the presence of catalytic iron, leading to a chain reaction of oxidative damage, compromised membrane integrity, and ultimately, cell death.[2][3]

This compound (also known as Tirilazad mesylate or PNthis compound) is a synthetic 21-aminosteroid, or "lazaroid," specifically designed as a potent antioxidant that inhibits lipid peroxidation.[4][5] Unlike corticosteroids such as methylprednisolone, lazaroids lack significant glucocorticoid activity, thereby avoiding the associated side effects.[6] this compound has demonstrated significant therapeutic potential in various animal models of ischemic and traumatic injury by mitigating the downstream effects of oxidative stress.[7][8][9]

Core Mechanism of Action

This compound exerts its protective effects primarily by interrupting the cascade of iron-catalyzed lipid peroxidation. Its mechanism is twofold:

-

Free Radical Scavenging: The compound effectively scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[3][10]

-

Membrane Stabilization: By associating with cell membranes, this compound helps to prevent the permeability changes and oxidative damage that are hallmarks of lipid peroxidation.[8]

While it is a potent inhibitor of iron-dependent lipid peroxidation, its primary action is not through iron chelation but rather through the interruption of the radical-mediated chain reaction.[4][5][11]

Signaling Pathway of Iron-Dependent Lipid Peroxidation (Ferroptosis)

The following diagram illustrates the general pathway of iron-dependent lipid peroxidation, a process central to ferroptosis. It highlights the key roles of iron metabolism and the generation of lipid reactive oxygen species (ROS).

Site of this compound Intervention

This compound acts as a circuit breaker in the propagation phase of lipid peroxidation. It neutralizes lipid peroxyl radicals, preventing them from attacking further lipid molecules and perpetuating the cycle of damage.

Quantitative Data Summary

The efficacy of this compound has been quantified across various preclinical models. The following tables summarize key findings.

Table 1: Effects of this compound in Traumatic Brain Injury (TBI) Models

| Parameter | Animal Model | Injury Model | This compound Dose | Key Result | Reference |

| Superoxide Anion Concentration | Rat | Fluid Percussion TBI | 3 mg/kg | Significantly reduced superoxide levels 60 min post-TBI. | [12] |

| Mitochondrial Respiration | Rat | Controlled Cortical Impact TBI | 1 mg/kg (IV) + 3 mg/kg (IP) | Significantly improved mitochondrial respiration rates (States II, III, V) at 72h post-TBI. | [13][14] |

| Reactive Aldehydes (4-HNE, Acrolein) | Rat | Controlled Cortical Impact TBI | 1 mg/kg (IV) + 3 mg/kg (IP) | Reduced levels of reactive aldehydes in mitochondria at 72h post-TBI. | [13][14] |

Table 2: Effects of this compound in Ischemia-Reperfusion (I/R) Injury Models

| Parameter | Animal Model | I/R Model | This compound Dose | Key Result | Reference |

| Malondialdehyde (MDA) | Rat | Focal Cerebral I/R | Not specified | Reduced MDA concentrations in cortex and striatum. | [15] |

| Superoxide Dismutase (SOD) & Glutathione (GSH) | Rat | Focal Cerebral I/R | Not specified | Partially restored SOD activity and GSH concentrations. | [15] |

| Apoptotic Cells (TUNEL stain) | Rat | Focal Cerebral I/R | Not specified | Significantly reduced the number of apoptotic cells (P < 0.01). | [15] |

| Creatinine Levels | Rat | Renal I/R | 10 mg/kg | Significantly decreased predicted creatinine levels by 21.02 ± 5.06% (p = 0.0001). | [8][16] |

| Necrosis in Skeletal Muscle | Rabbit | Skeletal Muscle I/R | 1.5 mg/kg | Significantly decreased reperfusion muscle necrosis. | [17] |

| Lung Inflammation (mRNA levels) | Not specified | Thoracoabdominal Aortic Occlusion | Not specified | Reduced mRNA for iNOS (-60.2%) and increased nNOS (+37.4%). | [18] |

Table 3: Effects of this compound on Other Markers of Oxidative Stress and Inflammation

| Parameter | Model | This compound Concentration/Dose | Key Result | Reference |

| LDL Peroxidation (TBARS) | In vitro (human LDL) | 20 µM | Reduced formation of TBARS and conjugated dienes. | [19] |

| α-tocopherol Disappearance | In vitro (human LDL) | 20 µM | Reduced α-tocopherol disappearance by ~47%. | [19] |

| Nitrite Production | In vitro (endotoxin-stimulated macrophages) | 12.5 - 50 µM | Significantly inhibited nitrite production. | [20][21] |

| Nitrite Levels (Plasma) | Rat (Endotoxin Shock) | 15 and 30 mg/kg | Decreased plasma nitrite levels. | [20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines common protocols used in the evaluation of this compound.

General Experimental Workflow for Preclinical Evaluation

The following diagram provides a generalized workflow for assessing the efficacy of this compound in an animal model of acute injury.

Traumatic Brain Injury (TBI) Model Protocol

-

Animal Model: Young adult male Sprague-Dawley or Wistar rats are commonly used.[13][15]

-

Injury Induction: A controlled cortical impact (CCI) or fluid percussion injury is delivered to the exposed dura of anesthetized animals.[12][13]

-

This compound Preparation and Administration: this compound is dissolved in a vehicle such as DMSO and diluted in a citric acid/saline solution.[13] Administration is typically intravenous (IV) shortly after injury (e.g., 15 minutes) followed by subsequent IV or intraperitoneal (IP) doses at later time points (e.g., 2 and 8 hours post-injury).[13]

-

Outcome Measures:

-

Mitochondrial Function: At a specified time point (e.g., 72 hours), cortical mitochondria are isolated. Respiratory rates are measured using a Clark-type oxygen electrode with substrates like glutamate/malate (State II), ADP (State III), and succinate (State V).[13]

-

Lipid Peroxidation Markers: Levels of 4-hydroxynonenal (4-HNE) and acrolein in mitochondrial lysates are quantified via Western blot or ELISA.[13]

-

Ischemia-Reperfusion (I/R) Model Protocol

-

Animal Model: Male Sprague-Dawley rats are frequently used.[8][15]

-

Injury Induction:

-

Cerebral I/R: Right focal cerebral ischemia is induced by inserting a suture to occlude the middle cerebral artery (MCAO) for a set duration (e.g., 2 hours), followed by reperfusion.[15]

-

Renal I/R: Ischemia is induced by clamping the inferior aorta above the renal arteries for a period (e.g., 45 minutes), followed by reperfusion for 60 or 120 minutes.[8][16]

-

-

This compound Administration: The drug is typically administered intravenously, either before the onset of ischemia or just before reperfusion.[8][15]

-

Outcome Measures:

-

Biochemical Assays: Blood samples are collected to measure markers like creatinine.[8][16] Brain or other organ tissues are homogenized to measure malondialdehyde (MDA) as an index of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[15][22]

-

Histology: Tissue sections are stained (e.g., with TUNEL stain) to quantify apoptotic cell death.[15]

-

In Vitro LDL Oxidation Protocol

-

LDL Isolation: Low-density lipoprotein (LDL) is isolated from the plasma of healthy human donors.

-

Oxidation Induction: LDL peroxidation is initiated in a metal- and cell-free system, for example, by using oxygen free radicals generated by water gamma-radiolysis.[19]

-

This compound Treatment: this compound is added to the LDL solution at various concentrations (e.g., 1-20 µM) prior to the induction of oxidation.[19]

-

Outcome Measures:

-

Conjugated Diene Formation: The formation of conjugated dienes is monitored spectrophotometrically by measuring the change in absorbance at 234 nm. The length of the lag phase before rapid oxidation begins is used as a measure of resistance to oxidation.[19]

-

TBARS Assay: Thiobarbituric acid-reactive substances (TBARS) are measured as a marker of lipid peroxidation.[19]

-

Conclusion

This compound is a well-documented, potent inhibitor of iron-dependent lipid peroxidation. Its efficacy in mitigating oxidative damage, preserving mitochondrial function, reducing apoptosis, and improving functional outcomes has been consistently demonstrated across a variety of preclinical models of acute neurological and systemic injury.[12][13][15][23] The data strongly support its mechanism as a powerful free radical scavenger that breaks the destructive chain of lipid peroxidation. This comprehensive guide, summarizing quantitative data and detailed experimental protocols, serves as a foundational resource for further research into the therapeutic applications of this compound and the development of next-generation antioxidant therapies.

References

- 1. The effects of the 21-aminosteroid this compound on spatial orientation in rats after a cerebral oligemic episode and iron-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 4. antiox.org [antiox.org]

- 5. The acute effect of the antioxidant drug “this compound” on mean platelet volume levels during hypoxia reoxygenation injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Therapies for Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The lazaroid U74389G protects normal brain from stereotactic radiosurgery-induced radiation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Iron chelators for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The 21-aminosteroid this compound reduces cerebral superoxide anion concentration following fluid percussion injury of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of the lazaroid U74389G (21 aminosteroid) on skeletal muscle reperfusion injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lazaroid (this compound) ameliorates lung injury due to lipid peroxidation and nitric oxide synthase-dependent reactive oxygen species generation caused by remote systematic ischemia-reperfusion following thoracoabdominal aortic occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The lazaroid, this compound, inhibits inducible nitric oxide synthase activity, reverses vascular failure and protects against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. The 21-aminosteroid this compound protects the antioxidant enzymes in the ischemia/reperfusion-induced rat brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Therapeutic value of 21-aminosteroid U74389F in acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of U-74389G

This technical guide provides a comprehensive overview of the 21-aminosteroid U-74389G, a potent antioxidant compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the discovery, synthesis, mechanism of action, and significant experimental findings related to this compound.

Discovery and Development

This compound, also known as 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1, 4, 9(11)-triene-3, 20-dione maleate, is a member of the lazaroid class of compounds. These 21-aminosteroids were developed by the Upjohn Company (now part of Pfizer) in an effort to create potent inhibitors of lipid peroxidation. The lazaroids were designed to mitigate the cellular damage caused by oxidative stress, a key factor in a variety of pathological conditions. Unlike corticosteroids such as methylprednisolone, from which they were derived, lazaroids like this compound lack significant glucocorticoid activity, thereby avoiding the associated side effects.

Chemical Synthesis

A plausible synthetic pathway, based on the synthesis of similar compounds, would likely involve:

-

Functionalization of the C21 position: Starting with a suitable pregnatriene-3,20-dione derivative, the C21 position is typically activated for nucleophilic substitution, for example, by conversion to a 21-iodo derivative.

-

Coupling with the piperazine moiety: The activated steroid is then reacted with the complex piperazine derivative, 4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)piperazine, to form the final this compound molecule.

-

Salt formation: The final step would involve the formation of the maleate salt to improve solubility and stability.

The following diagram illustrates a generalized conceptual workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism of action of this compound is the inhibition of iron-dependent lipid peroxidation and the scavenging of free radicals.[1] This protective effect is crucial in conditions where oxidative stress leads to cellular damage, such as ischemia-reperfusion injury and neurotrauma.

Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that damages cellular membranes. This compound interrupts this cascade through several proposed mechanisms:

-

Free Radical Scavenging: The molecule can directly scavenge lipid peroxyl radicals, terminating the chain reaction.

-

Membrane Stabilization: By incorporating into the lipid bilayer, this compound may alter membrane fluidity and reduce the accessibility of lipids to ROS.

-

Iron Chelation: While not its primary role, the nitrogen-containing heterocycles in the side chain may exhibit some iron-chelating properties, preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction.

The signaling pathway below illustrates the role of this compound in mitigating oxidative stress.

Key Experimental Data

This compound has been evaluated in numerous preclinical studies, demonstrating its efficacy in various models of oxidative stress-related injury. The following tables summarize key quantitative findings from these studies.

Table 1: Effect of this compound on Biochemical Markers in Rat Ischemia-Reperfusion Injury

| Parameter | Control Group (Ischemia-Reperfusion) | This compound Treated Group (10 mg/kg) | Percentage Change | p-value | Reference |

| Creatinine (mg/dL) | |||||

| 60 min reperfusion | 0.69 ± 0.08 | 0.55 ± 0.06 | ↓ 20.3% | < 0.05 | [2] |

| 120 min reperfusion | 0.76 ± 0.09 | 0.61 ± 0.07 | ↓ 19.7% | < 0.05 | [2] |

| Mean Platelet Volume (fL) | |||||

| 60 min reoxygenation | 7.05 ± 0.21 | 7.95 ± 0.24 | ↑ 12.8% | 0.0001 | |

| 120 min reoxygenation | 6.87 ± 0.23 | 7.75 ± 0.26 | ↑ 12.8% | 0.0001 | |

| Red Blood Cell Distribution Width (%) | |||||

| 60 min reoxygenation | 15.1 ± 0.5 | 14.35 ± 0.45 | ↓ 4.97% | 0.0175 | |

| 120 min reoxygenation | 14.9 ± 0.6 | 14.5 ± 0.5 | ↓ 2.68% | > 0.05 |

Experimental Protocols

Rat Model of Ischemia-Reperfusion Injury

This protocol describes the induction of renal ischemia-reperfusion injury in rats to evaluate the protective effects of this compound.[2]

Materials:

-

Wistar rats (200-250 g)

-

Anesthetic (e.g., ketamine/xylazine)

-

This compound solution (10 mg/kg in a suitable vehicle)

-

Saline solution (vehicle control)

-

Surgical instruments

-

Microvascular clamps

Procedure:

-

Anesthetize the rats according to approved institutional protocols.

-

Perform a midline laparotomy to expose the renal pedicles.

-

Isolate the renal arteries and veins.

-

Induce ischemia by clamping both renal pedicles with microvascular clamps for a predetermined period (e.g., 45 minutes).

-

At the end of the ischemic period, remove the clamps to allow reperfusion.

-

Immediately following the removal of the clamps, administer either this compound (10 mg/kg) or vehicle intravenously.

-

Close the abdominal incision in layers.

-

Allow reperfusion for a specified duration (e.g., 60 or 120 minutes).

-

At the end of the reperfusion period, collect blood and tissue samples for analysis.

The following diagram outlines the workflow for the in vivo ischemia-reperfusion experiment.

References

U-74389G (CAS 153190-29-5): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid (lazaroid), is a potent antioxidant compound with significant therapeutic potential in conditions associated with oxidative stress, particularly ischemia-reperfusion injury and neurodegenerative disorders. Its primary mechanism of action involves the inhibition of iron-dependent lipid peroxidation and the activity of inducible nitric oxide synthase (iNOS). This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and visual representations of its mechanistic pathways are provided to support further research and development efforts.

Chemical and Physical Properties

This compound, with the chemical name 21-{4-[2,6-Di(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}pregna-1,4,9(11)-triene-3,20-dione (2Z)-2-butenedioate, is a synthetic compound with the following properties:

| Property | Value |

| CAS Number | 153190-29-5 |

| Molecular Formula | C₄₁H₅₄N₆O₆ |

| Molecular Weight | 726.90 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (25 mg/ml) and ethanol (20 mg/ml). Insoluble in water. |

| Storage | Store at -20°C |

Mechanism of Action

This compound exerts its protective effects primarily through two well-documented mechanisms:

-

Inhibition of Lipid Peroxidation: It is a potent inhibitor of iron-dependent lipid peroxidation, a critical process in cell membrane damage during oxidative stress. By scavenging lipid peroxyl radicals, this compound helps maintain cell membrane integrity and function.

-

Inhibition of Inducible Nitric Oxide Synthase (iNOS): this compound has been shown to inhibit the activity of iNOS.[1] Overproduction of nitric oxide by iNOS during inflammatory conditions can lead to cellular damage. By modulating iNOS activity, this compound reduces the cytotoxic effects of excessive nitric oxide.

These actions collectively contribute to its antioxidant and anti-inflammatory properties, which have been observed in various experimental models.

Preclinical Data

A substantial body of preclinical research has demonstrated the efficacy of this compound in various models of tissue injury.

In Vitro Studies

-

Inhibition of LDL Peroxidation: In a cell-free system, this compound demonstrated a concentration-dependent inhibition of low-density lipoprotein (LDL) peroxidation induced by hydroxyl and superoxide radicals. At a concentration of 20 µM, it reduced the disappearance of alpha-tocopherol by approximately 47%, indicating significant antioxidant activity in a lipid-rich environment.[2]

-

Inhibition of Inducible Nitric Oxide Synthase (iNOS): this compound has been shown to significantly inhibit nitrite production in endotoxin-stimulated peritoneal macrophages in vitro at concentrations of 12.5, 25, and 50 µM.[1]

In Vivo Studies

Numerous studies in animal models have highlighted the protective effects of this compound in various organs.

In a rat model of ischemia-reperfusion injury, administration of this compound resulted in a significant decrease in predicted creatinine levels by 21.02 ± 5.06% (p = 0.0001), suggesting an improvement in renal function.[3][4]

-

Effect on Mean Platelet Volume (MPV): In a rat model of hypoxia-reoxygenation, this compound administration led to a significant increase in the predicted MPV levels by 12.77 ± 3.07% (p = 0.0001).[5]

-

Effect on Red Blood Cell Distribution Width (RDW): The same model showed that this compound administration significantly decreased RDW levels by 4.96% ± 2.27% (p = 0.0175).[6]

In a rat model of focal cerebral ischemia and reperfusion, this compound demonstrated both antioxidant and anti-apoptotic effects. It reduced the levels of malondialdehyde (a marker of lipid peroxidation) and the number of apoptotic cells in the ischemic brain.[7]

Signaling Pathways

The protective effects of this compound are mediated through its modulation of key signaling pathways involved in oxidative stress and cell death.

Caption: Overview of the primary mechanisms of action of this compound.

The neuroprotective effects of antioxidants are often associated with the modulation of pro-survival signaling pathways such as the PI3K/Akt pathway and the inhibition of pro-inflammatory pathways like NF-κB. While direct evidence for this compound's interaction with these specific pathways is still emerging, its established antioxidant and anti-inflammatory properties suggest a likely involvement.

Caption: Hypothesized modulation of neuroprotective signaling pathways by this compound.

Experimental Protocols

In Vitro LDL Peroxidation Assay

This protocol is based on the methodology described by Ferretti et al. (1998).[2]

-

LDL Isolation: Human LDL is isolated from fresh plasma by sequential ultracentrifugation.

-

Initiation of Peroxidation: LDL (e.g., 0.1 mg/mL) is incubated in a phosphate-buffered saline (PBS) solution. Peroxidation is initiated by the addition of a free radical generator, such as copper sulfate (CuSO₄, e.g., 5 µM).

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the LDL solution at various concentrations prior to the addition of the pro-oxidant.

-

Measurement of Oxidation: The extent of lipid peroxidation is monitored by measuring the formation of conjugated dienes through the change in absorbance at 234 nm over time. The lag phase, representing the resistance to oxidation, is determined.

-

Analysis: The effect of this compound is quantified by comparing the lag phase in treated samples to that of untreated controls.

In Vivo Rat Model of Renal Ischemia-Reperfusion

The following is a generalized protocol based on studies investigating this compound in renal ischemia-reperfusion.[3][4]

-

Animal Model: Male Wistar rats are typically used.

-

Anesthesia: Animals are anesthetized (e.g., with ketamine and xylazine).

-

Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles. Ischemia is induced by clamping the renal arteries for a defined period (e.g., 45 minutes).

-

Drug Administration: this compound (dissolved in a suitable vehicle) or vehicle control is administered intravenously at a specific time point, either before ischemia or before reperfusion.

-

Reperfusion: The clamps are removed to allow for reperfusion for a set duration (e.g., 24 hours).

-

Sample Collection: Blood samples are collected for biochemical analysis (e.g., serum creatinine and blood urea nitrogen). Kidney tissue may be harvested for histological examination and measurement of oxidative stress markers.

-

Analysis: The effects of this compound are assessed by comparing the biochemical and histological outcomes between the treated and control groups.

Caption: Generalized workflow for an in vivo ischemia-reperfusion study.

Conclusion and Future Directions

This compound is a promising antioxidant compound with well-documented protective effects in preclinical models of oxidative stress-related injuries. Its dual mechanism of inhibiting lipid peroxidation and iNOS activity makes it an attractive candidate for further investigation. Future research should focus on elucidating the specific signaling pathways modulated by this compound, conducting dose-optimization studies, and exploring its therapeutic efficacy in a broader range of disease models. To date, there is a lack of publicly available data from clinical trials. Further studies are warranted to translate the promising preclinical findings into clinical applications for conditions such as stroke, myocardial infarction, and neurodegenerative diseases.

References

- 1. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/Akt and mTOR/p70S6K pathways mediate neuroprotectin D1-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The acute effect of the antioxidant drug "this compound" on mean platelet volume levels during hypoxia reoxygenation injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Acute Effect of the Antioxidant Drug this compound on Red Blood Cell Distribution Width Levels During Hypoxia Reoxygenation Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The 21-Aminosteroid U-74389G: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, also known as tirilazad mesylate, is a synthetic, non-glucocorticoid 21-aminosteroid ('lazaroid') developed for its potent antioxidant and neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a key process in secondary cell damage following ischemic and traumatic injuries.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing its mechanism of action.

Pharmacodynamics: Mechanism of Action and Preclinical Effects

This compound exerts its therapeutic effects by intercalating into cell membranes and scavenging lipid peroxyl free radicals, thereby interrupting the cascade of lipid peroxidation.[1][3] This action helps to preserve the integrity and function of cellular membranes, particularly in the highly vulnerable environment of the central nervous system.[2]

The core of this compound's activity lies in its ability to mitigate oxidative stress. In various preclinical models, it has demonstrated significant protective effects.

Key Pharmacodynamic Effects:

-

Inhibition of Lipid Peroxidation: this compound is a potent inhibitor of iron-dependent lipid peroxidation, a major contributor to cell death and tissue damage in various pathological conditions.[1]

-

Free Radical Scavenging: The compound directly scavenges lipid peroxyl and hydroxyl radicals, reducing the propagation of oxidative damage.[1]

-

Membrane Stabilization: By incorporating into the lipid bilayer, this compound helps to stabilize cell membranes, maintaining their structural and functional integrity.[4]

-

Neuroprotection: In animal models of ischemic stroke, traumatic brain injury (TBI), and spinal cord injury, tirilazad has been shown to reduce lesion size, neuronal necrosis, and cerebral edema.[1]

-

Anti-inflammatory Properties: this compound has been noted to possess anti-inflammatory effects, which may contribute to its overall protective capacity in injured tissues.[2]

Preclinical Studies Summary:

| Model System | Key Findings | Reference |

| Rat Ischemia-Reperfusion Injury | Significantly decreased creatinine levels, suggesting improved renal function.[5][6] | [5][6] |

| Rat Traumatic Brain Injury | Attenuated the biochemical consequences of endrin-induced oxidative stress, including lipid peroxidation and DNA damage. | |

| Rat Acute Necrotizing Pancreatitis | Inhibited the increase in serum urea and tissue levels of myeloperoxidase and malondialdehyde in the pancreas and lungs. | |

| Rat Sepsis Model | Maintained cardiac output and mean aortic pressure, and prevented the increase in serum lactate. |

Signaling Pathway: Inhibition of Lipid Peroxidation

The primary mechanism of this compound is its interference with the lipid peroxidation cascade. This process is initiated by reactive oxygen species (ROS) which abstract a hydrogen atom from a polyunsaturated fatty acid (PUFA) in the cell membrane, leading to a chain reaction of lipid radical formation and propagation. This compound, being highly lipophilic, positions itself within the membrane to intercept and neutralize lipid peroxyl radicals, thus terminating the chain reaction.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and specific patient populations. It is administered intravenously and exhibits a long half-life.

Human Pharmacokinetic Parameters:

| Parameter | Healthy Volunteers | Patients with Mild Liver Cirrhosis | Reference |

| Dosing | Single 2.0 mg/kg IV infusion | Single 2.0 mg/kg IV infusion | |

| Mean AUC (µmol·h/L) | 8.83 | 18.6 | |

| Mean Clearance (L/h) | 27.8 | 12.7 | |

| Mean Half-life (hours) | ~52-88 | Not specified | |

| Active Metabolites | U-89678, U-87999 | U-89678 |

Note: Data are compiled from multiple studies and represent approximate values.

Experimental Protocols

Ischemia-Reperfusion Injury Model in Rats

A common preclinical model to evaluate the efficacy of this compound involves inducing ischemia-reperfusion (I/R) injury in rats.

Objective: To assess the protective effects of this compound on tissue damage following a period of ischemia and subsequent reperfusion.

Methodology:

-

Animal Model: Male Wistar rats (250-300g) are typically used.

-

Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

-

Ischemia Induction: A specific artery (e.g., renal artery) is occluded using a microvascular clamp for a defined period (e.g., 45 minutes).[5]

-

Drug Administration: this compound is administered intravenously, often at the onset of reperfusion, at a dose of 10 mg/kg body weight.[5]

-

Reperfusion: The clamp is removed to allow blood flow to be restored for a specific duration (e.g., 60 or 120 minutes).[5]

-

Sample Collection: Blood and tissue samples are collected at the end of the reperfusion period for biochemical and histological analysis.

-

Endpoints: Key outcome measures include levels of tissue damage markers (e.g., malondialdehyde), inflammatory markers, and histological assessment of tissue injury.

Traumatic Brain Injury (TBI) Models

Various animal models are used to simulate TBI and assess the neuroprotective effects of compounds like this compound. Common models include:

-

Controlled Cortical Impact (CCI): A pneumatic or electromagnetic device delivers a controlled impact to the exposed dura, resulting in a focal cortical contusion.[7][8]

-

Fluid Percussion Injury (FPI): A rapid injection of fluid into the epidural space creates a transient pressure pulse, causing both focal and diffuse brain injury.[7]

-

Weight-Drop Models: A weight is dropped from a specific height onto the exposed skull or dura to induce injury.[9]

In these models, this compound is typically administered shortly after the injury, and outcomes are assessed through behavioral tests, histological analysis of brain tissue, and measurement of biochemical markers of injury.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of tirilazad and its metabolites in biological matrices is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).

General Principles:

-

Stationary Phase: A non-polar stationary phase, such as a C18 column, is commonly used.

-

Mobile Phase: A polar mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile), is used to elute the analytes.

-

Detection: Ultraviolet (UV) detection is a common method for quantifying tirilazad.

-

Sample Preparation: Protein precipitation is a standard method for extracting the drug from plasma samples before injection into the HPLC system.

Clinical Trials and Future Directions

Clinical trials of tirilazad have been conducted in several acute neurological conditions, including ischemic stroke, subarachnoid hemorrhage, and traumatic brain injury. While preclinical studies showed significant promise, the results from large-scale clinical trials in acute ischemic stroke were largely disappointing, with some studies suggesting a lack of efficacy and even a potential for worse outcomes.[1] However, some positive effects were observed in trials for subarachnoid hemorrhage.

The discrepancy between preclinical and clinical results highlights the complexities of translating findings from animal models to human patients in the context of acute neurological injury. Future research may focus on identifying specific patient populations that may benefit from tirilazad, exploring different dosing regimens, or investigating its use in combination with other neuroprotective agents.

Conclusion

This compound (tirilazad mesylate) is a well-characterized 21-aminosteroid with a clear mechanism of action as a potent inhibitor of lipid peroxidation. Its pharmacodynamic effects have been extensively documented in a variety of preclinical models of tissue injury. While the translation to broad clinical efficacy has been challenging, the wealth of data on its pharmacokinetics and pharmacodynamics provides a valuable foundation for understanding the role of oxidative stress in disease and for the future development of novel antioxidant therapies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. What is Tirilazad Mesylate used for? [synapse.patsnap.com]

- 3. Tirilazad Mesylate - SCIRE Professional [scireproject.com]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Models of traumatic brain injury-highlights and drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of U-74389G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies of U-74389G, a potent 21-aminosteroid antioxidant. The document focuses on its core mechanism of action, detailed experimental protocols for key assays, and a summary of available quantitative data. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential of this compound.

Core Mechanism of Action: Inhibition of Lipid Peroxidation and Inflammation

This compound is primarily recognized for its potent inhibitory effects on lipid peroxidation, a critical process in cellular injury initiated by oxidative stress. By scavenging lipid peroxyl radicals, this compound effectively terminates the chain reaction of lipid peroxidation, thereby preserving the integrity of cellular membranes.

Beyond its direct antioxidant activity, emerging evidence suggests that this compound also modulates inflammatory signaling pathways. A key mechanism in this regard is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

Quantitative Data Summary

The following tables summarize the available quantitative data from various studies on this compound. It is important to note that a significant portion of the currently available quantitative data originates from in vivo studies. While these findings provide valuable insights into the potential effects of this compound in a physiological context, direct in vitro dose-response data in specific cell culture models remains limited in the public domain.

Table 1: In Vitro Antioxidant Effects of this compound

| Parameter | Experimental System | Concentration of this compound | Observed Effect | Citation |

| LDL Peroxidation | Cell-free system with human LDL | 20 µM | Reduced formation of conjugated dienes and TBARS | [1] |

| α-tocopherol disappearance | Cell-free system with human LDL | 20 µM | Reduced by approximately 47% | [1] |

Table 2: In Vivo Antioxidant and Anti-inflammatory Effects of this compound

| Parameter | Experimental Model | This compound Dosage | Observed Effect | Citation |

| Malondialdehyde (MDA) | Rat model of focal cerebral ischemia | Not specified | Reduced concentrations in cortex and striatum | [2] |

| Superoxide Dismutase (SOD) | Rat model of focal cerebral ischemia | Not specified | Partially restored activity | [2] |

| Glutathione (GSH) | Rat model of focal cerebral ischemia | Not specified | Partially restored concentrations | [2] |

| TNF-α release | Rat model of endotoxemia | 3 mg/kg before and 1.5 mg/kg after endotoxin | Significantly reduced TNF-α levels | [3] |

| NF-κB protein expression | Rat model of glycerol-induced acute renal failure | 10 mg/kg x 21 days | Significantly reduced | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathway of this compound and generalized workflows for key in vitro experiments.

Signaling Pathway Diagram

Caption: this compound's dual mechanism of action.

Experimental Workflow Diagrams

Caption: Workflow for MDA (Lipid Peroxidation) Assay.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays. While direct protocols for this compound in these specific assays are not widely published, these standard methods can be adapted for its evaluation.

Lipid Peroxidation Assay (Malondialdehyde - MDA Measurement)

This protocol measures the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

-

Cultured endothelial (e.g., HUVECs) or neuronal (e.g., SH-SY5Y) cells

-

96-well plates

-

Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)

-

This compound

-

MDA Lysis Buffer (with BHT to prevent further oxidation)

-

Phosphotungstic acid

-

Thiobarbituric acid (TBA) solution

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture and Seeding: Culture cells to ~80% confluency and seed them in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well). Allow cells to adhere overnight.

-

Induction of Oxidative Stress and Treatment:

-

Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce oxidative stress by adding a known concentration of H₂O₂ (e.g., 100-500 µM) and incubate for a further period (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Remove the culture medium and wash the cells with cold PBS.

-

Add MDA Lysis Buffer to each well and incubate on ice.

-

-

TBA Reaction:

-

Centrifuge the cell lysate to pellet debris.

-

Add phosphotungstic acid to the supernatant to precipitate proteins.

-

Centrifuge and discard the supernatant.

-

Resuspend the pellet in water and add TBA solution.

-

Incubate the mixture at 95°C for 60 minutes to allow the color reaction to occur.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance of the resulting pink-colored product at 532 nm using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of MDA.

-

Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes).

Materials:

-

Cultured neuronal cells (e.g., SH-SY5Y)

-

6-well plates

-

Apoptosis inducer (e.g., staurosporine, etoposide)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Seeding: Seed SH-SY5Y cells in 6-well plates and grow to the desired confluency.

-

Induction of Apoptosis and Treatment:

-

Pre-treat the cells with different concentrations of this compound.

-

Induce apoptosis by adding an apoptosis-inducing agent and incubate for the recommended time.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate compensation settings for FITC and PI channels.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay uses the lipophilic cationic dye JC-1 to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Materials:

-

Cultured cells (e.g., HUVECs or SH-SY5Y)

-

96-well black, clear-bottom plates

-

Agent to induce mitochondrial dysfunction (e.g., CCCP as a positive control)

-

This compound

-

JC-1 dye

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture and Seeding: Seed cells in a 96-well black, clear-bottom plate.

-

Treatment: Treat cells with varying concentrations of this compound, followed by an agent that induces mitochondrial depolarization. Include a positive control treated with CCCP.

-

JC-1 Staining:

-

Remove the treatment medium and wash the cells with assay buffer.

-

Add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

-

-

Measurement:

-

Wash the cells with assay buffer.

-

Measure the fluorescence intensity using a microplate reader at two wavelength pairs:

-

Excitation/Emission ~485/535 nm for green fluorescence (monomers).

-

Excitation/Emission ~535/590 nm for red fluorescence (J-aggregates).

-

-

-

Analysis:

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

-

NF-κB Activation Assay (p65 Nuclear Translocation)

This immunofluorescence-based assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon activation.

Materials:

-

Cultured cells (e.g., HUVECs)

-

Chamber slides or 96-well imaging plates

-

Inflammatory stimulus (e.g., TNF-α, LPS)

-

This compound

-

Fixation and permeabilization buffers

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Seeding: Seed cells on chamber slides or in imaging plates.

-

Treatment:

-

Pre-treat cells with this compound.

-

Stimulate with an inflammatory agent to induce NF-κB activation.

-

-

Immunofluorescence Staining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with the primary anti-p65 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Future Directions and Research Gaps